molecular formula C9H7ClFNO B2840958 1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- CAS No. 59899-52-4

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-

Cat. No.: B2840958
CAS No.: 59899-52-4
M. Wt: 199.61
InChI Key: IUIMCOKHDFNCIY-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- is a chemical compound with the molecular formula C9H8ClNO. It is a derivative of benzisoxazole, featuring a fluorine atom at the 6th position and a 2-chloroethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a basic aqueous solution. Another method involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in dimethylformamide (DMF) under basic conditions (Na2CO3 or K2CO3) with a catalytic amount of potassium iodide (KI).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include various derivatives of benzisoxazole, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Risperidone

  • Other benzisoxazole derivatives

This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its versatility and reactivity allow for a wide range of uses in various fields, making it an important compound for further study and development.

Properties

IUPAC Name

3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-4-3-8-7-2-1-6(11)5-9(7)13-12-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMCOKHDFNCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-52-4
Record name 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole
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